molecular formula C7H6BrClN2O B13670913 2-Bromo-6-chlorobenzohydrazide

2-Bromo-6-chlorobenzohydrazide

Cat. No.: B13670913
M. Wt: 249.49 g/mol
InChI Key: LHLKUKGKSRCRDC-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorobenzohydrazide typically involves the reaction of 2-bromo-6-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Condensation Reactions: Acidic or basic catalysts can facilitate the formation of hydrazones.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while condensation reactions can produce hydrazones with different substituents.

Scientific Research Applications

2-Bromo-6-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a hydrazide group.

    2-Bromo-6-chlorobenzoic acid: Contains a carboxylic acid group instead of a hydrazide group.

    2-Bromo-6-chlorobenzonitrile: Features a nitrile group in place of the hydrazide group.

Uniqueness

2-Bromo-6-chlorobenzohydrazide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-6-chlorobenzohydrazide

InChI

InChI=1S/C7H6BrClN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

LHLKUKGKSRCRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NN)Cl

Origin of Product

United States

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